molecular formula C14H27ClO B3423150 (1-~13~C)Tetradecanoyl chloride CAS No. 286425-34-1

(1-~13~C)Tetradecanoyl chloride

Cat. No. B3423150
M. Wt: 246.81 g/mol
InChI Key: LPWCRLGKYWVLHQ-UHFFFAOYSA-N
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Description

“(1-~13~C)Tetradecanoyl chloride” is also known as Myristoyl chloride or Tetradecanoic acid . It has a linear formula of CH3(CH2)12COCl . The CAS Number is 112-64-1 .


Synthesis Analysis

Myristoyl chloride is used in the synthesis of various compounds. For instance, it was used in the synthesis of 6-azafulleroid-6-deoxy-2,3-di-O-myristoylcellulose . It was also used in N-acylation of chitosan to introduce hydrophobicity for use as a matrix for drug delivery . Additionally, it was used in the synthesis of semi-crystalline dendritic poly (ether-amide) derivatives .


Molecular Structure Analysis

The molecular structure of “(1-~13~C)Tetradecanoyl chloride” is represented by the linear formula CH3(CH2)12COCl . It has a molecular weight of 246.82 .


Physical And Chemical Properties Analysis

“(1-~13~C)Tetradecanoyl chloride” is a liquid at room temperature . It has a refractive index of n20/D 1.449 (lit.) . Its boiling point is 250 °C/100 mmHg (lit.) and its melting point is -1 °C (lit.) . The density of this compound is 0.908 g/mL at 25 °C (lit.) .

Safety And Hazards

“(1-~13~C)Tetradecanoyl chloride” is considered hazardous. It causes severe skin burns and eye damage. It is harmful if swallowed or inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(113C)tetradecanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3/i14+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWCRLGKYWVLHQ-UJKGMGNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[13C](=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745691
Record name (1-~13~C)Tetradecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-~13~C)Tetradecanoyl chloride

CAS RN

286425-34-1
Record name (1-~13~C)Tetradecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286425-34-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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